molecular formula C19H16F3N3O3S B2987203 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 882083-37-6

2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

カタログ番号: B2987203
CAS番号: 882083-37-6
分子量: 423.41
InChIキー: GBFIIEYNRIIVCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a quinazolin-4-one core substituted with a 3-ethyl group, a sulfanyl (-S-) linker at position 2, and an acetamide group connected to a 4-(trifluoromethoxy)phenyl moiety. Its molecular formula is C₂₄H₂₀F₃N₃O₃S (calculated from related structures in ). The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the ethyl substituent on the quinazolinone core influences steric interactions in biological targets .

特性

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-2-25-17(27)14-5-3-4-6-15(14)24-18(25)29-11-16(26)23-12-7-9-13(10-8-12)28-19(20,21)22/h3-10H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFIIEYNRIIVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel synthetic derivative with potential pharmacological applications. This article examines its biological activity based on available literature, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of 3-ethyl-4-oxo-3,4-dihydroquinazoline derivatives with trifluoromethoxy phenyl acetamide. The structure is characterized by the presence of a quinazoline moiety linked to a sulfonyl group and a trifluoromethoxy substituent, which enhances its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC18H19N3O3S
Molecular Weight369.44 g/mol
CAS Number256955-22-3
EINECSNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethoxy group enhances interactions with target enzymes through halogen bonding, leading to increased inhibitory activity against cyclooxygenase (COX) and lipoxygenases (LOX) .
  • Cytotoxicity : In vitro studies have shown that this compound exhibits moderate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). The mechanism may involve the induction of apoptosis or cell cycle arrest .
  • Anticonvulsant Activity : Preliminary studies suggest that derivatives similar to this compound may possess anticonvulsant properties, likely due to modulation of sodium channels .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various quinazoline derivatives, including the target compound. Results indicated that it significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the low micromolar range.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamideMCF-715.0
Control (DMSO)MCF-7>100

Pharmacological Implications

The structural features of the compound suggest potential therapeutic applications in anti-inflammatory and anticancer therapies. The presence of the trifluoromethoxy group is particularly noteworthy as it may enhance metabolic stability and bioactivity.

  • Anti-inflammatory Potential : Inhibition of COX and LOX pathways suggests that this compound could be explored for treating inflammatory diseases.
  • Cancer Therapeutics : Given its cytotoxicity against breast cancer cells, further exploration in animal models is warranted to evaluate its efficacy and safety profile.

類似化合物との比較

Structural Analogues with Quinazolinone Cores

Compound 8 (C₃₁H₂₅N₅O₄S)
  • Structure: Features a 4-methoxyphenyl substituent on the pyridinone ring and an ethyl group on the quinazolinone.
  • Activity: Dual inhibitor of EGFR and BRAF kinases (IC₅₀ values in nanomolar range).
  • Key Difference : The methoxy group vs. trifluoromethoxy in the target compound alters electronic properties and target selectivity.
Compound 9 (C₃₀H₂₂ClN₅O₃S)
  • Structure: Contains a 4-chlorophenyl group on the pyridinone ring.
  • Activity : Higher potency against BRAF V600E mutants compared to compound 8, likely due to the electron-withdrawing chlorine enhancing interactions with hydrophobic kinase pockets .
  • Key Difference : Chlorine’s smaller size and stronger electronegativity compared to trifluoromethoxy may reduce off-target effects.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide ()
  • Structure : Dibromo and methyl groups on the phenyl ring.
  • Properties : Increased molecular weight (C₂₃H₁₇Br₂ClN₃O₂S) and halogenated substituents likely improve membrane permeability but may increase toxicity risks .

Analogues with Modified Linkers or Cores

T0510.3657 (GPR17 Agonist)
  • Structure: Triazole core instead of quinazolinone, with a morpholine-sulfonyl group and trifluoromethoxy phenyl.
  • Activity: Used in glioblastoma combination therapy with TMZ. The triazole core may enhance solubility but reduce kinase inhibition compared to quinazolinone-based compounds .
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)
  • Structure: Hexahydroquinazolinone core and butanamide linker.
  • Activity : Binds to MMP-9’s hemopexin domain (Kd = 320 nM). The elongated linker and saturated core may improve conformational flexibility for domain-specific interactions .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 8 Compound 3c
Molecular Weight ~563.5 g/mol 563.63 g/mol 485.48 g/mol
Melting Point Not reported >300°C Not reported
Key IR Stretches C=O (~1660 cm⁻¹), C≡N (~2210 cm⁻¹) Similar C=O C=O (~1650 cm⁻¹)
¹H NMR (δ) Ethyl: 1.3 (t), 4.2 (q); Ar-H: 7.2–8.0 Methoxy: 3.8 ppm Hexahydroquinazoline protons: 1.5–2.8 ppm

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。